6-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Description
6-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a complex organic molecule often investigated for its significant implications in the fields of chemistry and pharmacology. This compound boasts a unique molecular structure that imparts distinct properties, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
6-[[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-11-7-9-13(10-8-11)16-12(2)28-20(17(16)18(22)24)23-19(25)14-5-3-4-6-15(14)21(26)27/h3-4,7-10,14-15H,5-6H2,1-2H3,(H2,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFFDJXSMDUZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 6-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multi-step organic reactions. Key steps include the formation of the cyclohexene ring, the incorporation of the thienyl and aminocarbonyl groups, and the meticulous control of reaction conditions such as temperature, pH, and solvent choice to ensure product yield and purity.
Industrial Production Methods: : Industrial production often scales up these reactions using large reactors and continuous processing technologies. Optimization of catalytic processes and reaction conditions is essential to maximize efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, oxidation can occur at the thienyl group, while reduction might alter the cyclohexene ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles and electrophiles for substitution reactions. Conditions must be carefully controlled to direct the reactions towards desired products.
Major Products: : Depending on the reaction type, products can vary. Oxidation might produce sulfoxides or sulfones, reduction could yield cyclohexane derivatives, and substitution reactions might generate a range of functionalized derivatives.
Scientific Research Applications
Chemistry: : Its unique structure makes it a potent ligand in coordination chemistry, forming complexes with metals.
Biology: : Research has shown its potential as a bioactive molecule, interacting with enzymes and receptors.
Medicine: : Investigated for its pharmacological properties, it may serve as a lead compound in drug development.
Industry: : Its reactivity and stability make it useful in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 6-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid exerts its effects involves binding to specific molecular targets. For instance, it might inhibit certain enzymes by interacting with active sites or modulate receptor activity through conformational changes. These interactions can trigger downstream pathways, influencing cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds: : Structurally analogous compounds include other cyclohexene carboxylic acids and thienyl derivatives, such as 6-{[2-(aminocarbonyl)-4-methyl-3-(4-methylphenyl)-1-thienyl]amino}carbonyl-3-cyclohexene-1-carboxylic acid.
Uniqueness: : What sets 6-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid apart is its specific substitution pattern and the resultant physicochemical properties. These unique aspects make it especially relevant in contexts where precise molecular interactions are crucial.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
